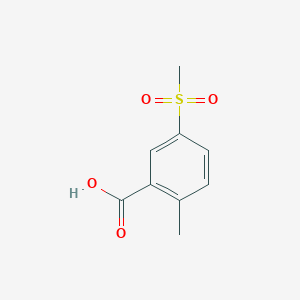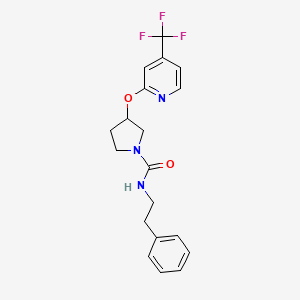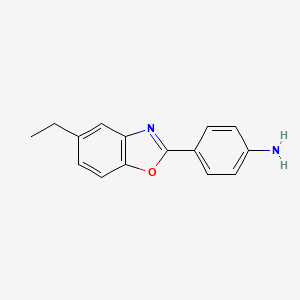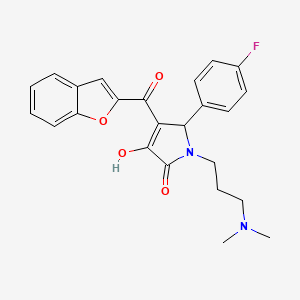![molecular formula C18H20FN3O B2579883 5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 881449-14-5](/img/structure/B2579883.png)
5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds and any important structural features .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions used in these reactions, the mechanism of the reactions, and the products formed .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying how the compound behaves under various conditions .科学的研究の応用
Antineoplastic and Antifilarial Agents
Benzimidazole derivatives, similar in structure to the compound , have been synthesized and evaluated for their growth inhibition properties in L1210 cells and significant in vivo antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae in experimentally infected jirds. This suggests their potential application in developing new antineoplastic and antifilarial treatments (Ram et al., 1992).
Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil have been synthesized, showing inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 cells, indicating their potential as antitumor agents (Xiong et al., 2009).
Bioactivation and Deactivation by Cytochrome P450
Studies on fluorinated 2-aryl-benzothiazole antitumor molecules have revealed the involvement of cytochrome P450 enzymes in their bioactivation and deactivation. This highlights the critical role of metabolic pathways in the antitumor activities of such compounds and potentially guides the development of more effective cancer treatments by targeting these pathways (Wang & Guengerich, 2012).
Mechanisms of Action in Cancer Therapy
The antitumor properties of fluorinated benzothiazoles, such as inducing DNA damage and cell cycle arrest, have been linked to the activation of specific cytochrome P450 enzymes. This mechanistic insight is crucial for understanding how these compounds exert their effects and for the development of novel therapeutic strategies against cancer (Trapani et al., 2003).
Antileukemic Agents
Novel benzimidazole derivatives have shown significant cell death induction in leukemic cells, providing a basis for the development of new antileukemic agents. The mechanism of action includes S/G2 cell cycle arrest and the activation of apoptosis, demonstrating the potential therapeutic value of these compounds in leukemia treatment (Gowda et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-[[2-(2-fluorophenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-16-8-7-13(11-17(16)22(2)18(21)23)12-20-10-9-14-5-3-4-6-15(14)19/h3-8,11,20H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUCEGYIRMLHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)
![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)
![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)






![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)


![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)
